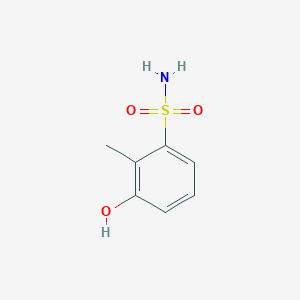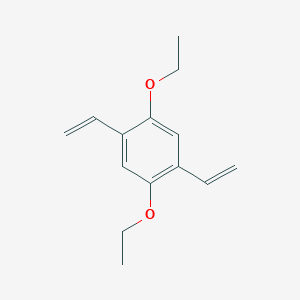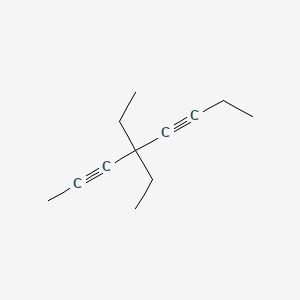
4,4-Diethyl-2,5-octadiyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diethyl-2,5-octadiyne is an organic compound with the molecular formula C12H18. It is characterized by the presence of two triple bonds and two ethyl groups attached to the fourth carbon atom in the octadiyne chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyl-2,5-octadiyne typically involves the coupling of appropriate alkynes. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Diethyl-2,5-octadiyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, resulting in alkenes or alkanes.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often employed.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4,4-Diethyl-2,5-octadiyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and probes.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 4,4-Diethyl-2,5-octadiyne depends on the specific application and reaction it is involved in. Generally, the compound interacts with molecular targets through its triple bonds and ethyl groups, facilitating various chemical transformations. The pathways involved can include catalytic cycles, radical intermediates, and concerted mechanisms .
Comparaison Avec Des Composés Similaires
2,5-Hexadiyne: Similar structure but lacks the ethyl groups.
4,4-Dimethyl-2,5-octadiyne: Similar structure with methyl groups instead of ethyl groups.
1,4-Diethynylbenzene: Contains ethynyl groups but with a benzene ring instead of an octadiyne chain
Uniqueness: 4,4-Diethyl-2,5-octadiyne is unique due to the presence of ethyl groups at the fourth carbon, which can influence its reactivity and physical properties. This makes it a valuable compound for specific synthetic applications and research studies .
Propriétés
Numéro CAS |
61227-87-0 |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
4,4-diethylocta-2,5-diyne |
InChI |
InChI=1S/C12H18/c1-5-9-11-12(7-3,8-4)10-6-2/h5,7-8H2,1-4H3 |
Clé InChI |
QRKLQOICBQCZMS-UHFFFAOYSA-N |
SMILES canonique |
CCC#CC(CC)(CC)C#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


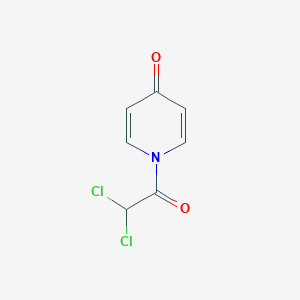
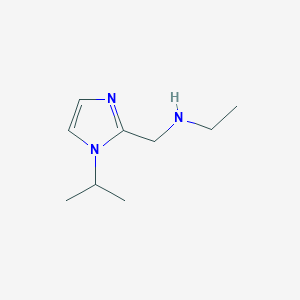

![3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945970.png)
![(3S)-3-Amino-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13945986.png)
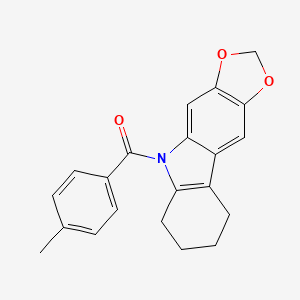
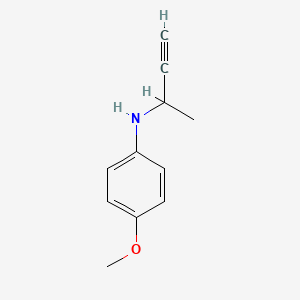

![4-Chloro-5-phenyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13946019.png)
![4-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13946024.png)
